molecular formula CH2NS2- B8719985 Dithiocarbamate

Dithiocarbamate

Cat. No. B8719985
M. Wt: 92.17 g/mol
InChI Key: DKVNPHBNOWQYFE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US05043442

Procedure details

745 grams (9.8 moles) of carbon disulfide and 1230 milliliters (ml) of concentrated ammonium hydroxide was added to a 5 liter, 3-neck flask fitted with a mechanical stirrer, teflon clad thermocouple, and an additional funnel. The contents of the flask were cooled to 0° C. by use of an ice bath. Then with rapid stirring, 1,008 grams of 2,6-dimethylaniline was added drop wise to the contents of the flask. The temperature was maintained below 10° C. by controlling the rate of addition. It is preferable to maintain the temperature in the range of about 10° C. to avoid a run away reaction (which run away begins to occur at a temperature of about 30° C. and is accompanied by a loss of ammonium (NH3) and carbon disulfide (CS2) gas). The addition took approximately 45 minutes. The reaction mixture (orange-red in color) was allowed to stir for an additional four hours, during which time a dithiocarbamate salt crystalized. The salt crystals were collected by suction filtration using a Buchner funnel, and were allowed to suck dry on the aspirator. The crystaline salt was placed in a 12-L flask fitted with a mechanical stir, thermo couple, and an addition funnel, and 5 liters of water with 2-propanol (water to propanol ratio of which ranged between 1:1 and 3:1 by volume, respectively) was added. Ethyl chloroformate (890.8 grams; 8.21 moles) was added dropwise to the stirred slurry at a rate such that the temperature did not rise above 40° C.; a cooling bath was used to help control the temperature. The addition funnel was replaced by a condenser, and the reaction mixture was heated to between 60° and 70° C. and maintained at this temperature for 1 hour. The reaction mixture was cooled to ambient temperature and then 1 liter of water was added. The layers were separated, and the bottom layer (2,6-dimethylphenylisothiocyanate) was washed with 200 ml of water and then dryed over anhydrous sodium sulfate. Distillation under vaccuum (125° Centigrade at about 3 torr.) gave 949 grams (55.2% yield on total theoretical basis by weight) of 2,6-dimethylphenylisothiocyanate. The intermediate product is filtered to remove any solid by-product prior to use in next step. The product was used directly in the next step of the synthesis.
[Compound]
Name
teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
890.8 g
Type
reactant
Reaction Step Five
Name
Quantity
1 L
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
1230 mL
Type
reactant
Reaction Step Eight
Quantity
745 g
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[OH-].[NH4+].[CH3:3][C:4]1[CH:10]=[CH:9][CH:8]=[C:7]([CH3:11])[C:5]=1[NH2:6].[NH4+].[C:13](=S)([S-:15])N.ClC(OCC)=O>O.C(=S)=S>[CH3:3][C:4]1[CH:10]=[CH:9][CH:8]=[C:7]([CH3:11])[C:5]=1[N:6]=[C:13]=[S:15] |f:0.1|

Inputs

Step One
Name
teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(N)C(=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)([S-])=S
Step Five
Name
Quantity
890.8 g
Type
reactant
Smiles
ClC(=O)OCC
Step Six
Name
Quantity
1 L
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=S)=S
Step Eight
Name
Quantity
1230 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
745 g
Type
solvent
Smiles
C(=S)=S

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was maintained below 10° C.
ADDITION
Type
ADDITION
Details
the rate of addition
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature in the range of about 10° C.
CUSTOM
Type
CUSTOM
Details
a run away reaction (which run
CUSTOM
Type
CUSTOM
Details
to occur at a temperature of about 30° C.
ADDITION
Type
ADDITION
Details
The addition
CUSTOM
Type
CUSTOM
Details
crystalized
FILTRATION
Type
FILTRATION
Details
The salt crystals were collected by suction filtration
CUSTOM
Type
CUSTOM
Details
to suck dry on the aspirator
CUSTOM
Type
CUSTOM
Details
The crystaline salt was placed in a 12-L flask
CUSTOM
Type
CUSTOM
Details
fitted with a mechanical stir
ADDITION
Type
ADDITION
Details
respectively) was added
CUSTOM
Type
CUSTOM
Details
did not rise above 40° C.
CUSTOM
Type
CUSTOM
Details
a cooling bath was used
CUSTOM
Type
CUSTOM
Details
The addition funnel was replaced by a condenser
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated to between 60° and 70° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained at this temperature for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the bottom layer (2,6-dimethylphenylisothiocyanate) was washed with 200 ml of water
DISTILLATION
Type
DISTILLATION
Details
Distillation under vaccuum (125° Centigrade at about 3 torr.)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
CC1=C(C(=CC=C1)C)N=C=S
Measurements
Type Value Analysis
AMOUNT: MASS 949 g
YIELD: PERCENTYIELD 55.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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